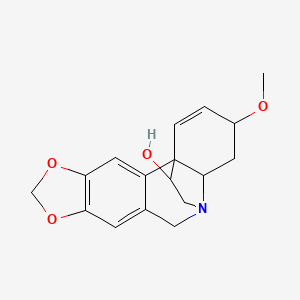
Crinamine
Übersicht
Beschreibung
Crinamine is a natural product found in Scadoxus multiflorus, Stenomesson miniatum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Crinamine has been extensively studied for its anticancer effects, particularly against cervical cancer. Research indicates that this compound exhibits cytotoxicity towards cervical cancer cells while sparing normal cells. In a study by Khumkhrong et al. (2019), this compound was shown to inhibit the growth of tumor spheroids more effectively than traditional chemotherapeutic agents like carboplatin and 5-fluorouracil. Notably, it induced apoptosis without causing DNA double-strand breaks, a common side effect of many chemotherapeutics .
Antibacterial Activity
This compound also exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans. For instance, research on Crinum jagus, which contains this compound, showed notable antibacterial activity, suggesting its potential as a basis for developing new antibacterial agents .
Neuroprotective Effects
Recent investigations have highlighted this compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), indicating its potential use in treating neurodegenerative diseases such as Parkinson's disease. This effect suggests that this compound could help manage symptoms associated with these conditions by enhancing dopaminergic signaling .
Antimalarial Properties
This compound has also been identified as a principal constituent with cytotoxic and antimalarial activities in Crinum amabile. Its efficacy against malaria indicates further therapeutic potential in developing treatments for this disease.
Summary Table of this compound Applications
| Application | Details |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits migration and angiogenesis; downregulates oncogenes. |
| Antibacterial | Effective against Staphylococcus aureus and Candida albicans. |
| Neuroprotective | Selective MAO-B inhibitor; potential treatment for neurodegenerative diseases. |
| Antimalarial | Demonstrates cytotoxicity against malaria parasites; potential for new treatments. |
Case Studies
- Cervical Cancer Study :
- Antibacterial Activity Study :
- Neuroprotective Effects Investigation :
Eigenschaften
IUPAC Name |
15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRSGKVLATIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















